1-(6-Methylpyridin-3-YL)propan-1-one

Description

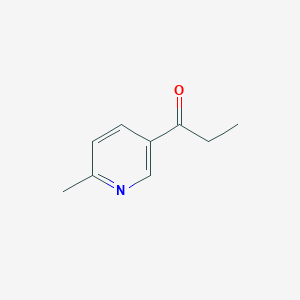

1-(6-Methylpyridin-3-YL)propan-1-one is a pyridine-based aromatic ketone with the molecular formula C₉H₁₁NO (CAS: CID 53403049). Its structure features a propan-1-one group attached to the 3-position of a 6-methylpyridine ring. Key identifiers include:

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-(6-methylpyridin-3-yl)propan-1-one |

InChI |

InChI=1S/C9H11NO/c1-3-9(11)8-5-4-7(2)10-6-8/h4-6H,3H2,1-2H3 |

InChI Key |

ZAVQODDHDDZRJK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Propanones

(a) 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158)

- Molecular Formula: C₁₅H₁₃NO₂

- Key Features : A hydroxyl group on the phenyl ring and a pyridin-4-yl substituent.

- Safety Profile :

(b) 1-(2-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one

- Molecular Formula : C₁₂H₁₈N₂O (CAS: 1543401-60-0)

- Key Features: A propylamino group at the 6-position of the pyridine ring.

- Applications : Used in synthetic chemistry for functionalized ligand development .

(c) 1-(6-Methylpyridin-3-YL)-2-(4-methylsulfonylphenyl)ethan-1-one

- Molecular Formula: C₁₅H₁₅NO₃S (CAS: 221615-75-4)

- Key Features : A methylsulfonylphenyl group enhances electron-withdrawing properties.

Non-Pyridine Propanones

(a) 3-(1-Butyl-1H-indol-3-yl)-1-(p-tolyl)propan-1-one (IS1)

- Molecular Formula: C₂₁H₂₁NO

- Key Features : Indole and p-tolyl substituents.

- Applications : Serves as an internal standard in GC/TOF-MS screening for new psychoactive substances .

(b) Nerone (1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one)

- Molecular Formula : C₁₃H₂₂O (CAS: 31375-17-4)

- Key Features : Cyclohexenyl ring with isopropyl and methyl groups.

- Applications : Used in fragrances for its neroli-like aroma .

(c) (E)-3-(4-(Benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one derivatives

Comparative Data Table

Key Findings

Hydroxyl groups on aromatic rings (e.g., No. 2158 ) may introduce genotoxic risks despite negative Ames test results.

Safety Considerations: this compound lacks direct toxicity data, but structurally related compounds (e.g., No. 2158) highlight the need for thorough genotoxicity profiling.

Application-Specific Design: Indole- and thiazolidine-containing propanones (e.g., ) are prioritized for antimicrobial and analytical applications, while cyclic ketones (e.g., Nerone ) are optimized for fragrance stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.